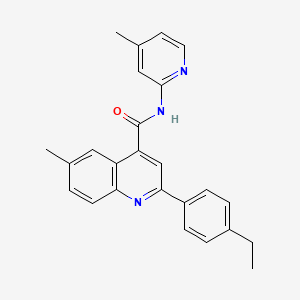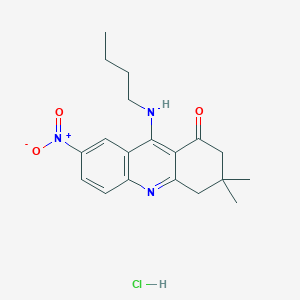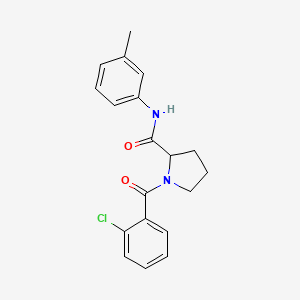
2-(4-ethylphenyl)-6-methyl-N-(4-methyl-2-pyridinyl)-4-quinolinecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-ethylphenyl)-6-methyl-N-(4-methyl-2-pyridinyl)-4-quinolinecarboxamide, also known as EMD-1214063, is a small molecule inhibitor that has shown potential in the treatment of cancer. It was first identified as a lead compound in a high-throughput screening campaign and has since been extensively studied for its mechanism of action and therapeutic potential.
Wirkmechanismus
The exact mechanism of action of 2-(4-ethylphenyl)-6-methyl-N-(4-methyl-2-pyridinyl)-4-quinolinecarboxamide is not fully understood, but it is thought to act by inhibiting the activity of a protein called MELK (maternal embryonic leucine zipper kinase). MELK is overexpressed in several types of cancer and is thought to play a role in cancer cell proliferation and survival.
Biochemical and Physiological Effects:
This compound has been shown to induce cell cycle arrest and apoptosis (programmed cell death) in cancer cells. It has also been shown to inhibit the migration and invasion of cancer cells, which are important processes in tumor metastasis. In addition, this compound has been shown to sensitize cancer cells to chemotherapy and radiation therapy.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of 2-(4-ethylphenyl)-6-methyl-N-(4-methyl-2-pyridinyl)-4-quinolinecarboxamide is that it has shown efficacy against several types of cancer cells, making it a promising candidate for further development as an anti-cancer agent. However, one limitation is that its mechanism of action is not fully understood, which may make it difficult to optimize its therapeutic potential.
Zukünftige Richtungen
There are several future directions for research on 2-(4-ethylphenyl)-6-methyl-N-(4-methyl-2-pyridinyl)-4-quinolinecarboxamide. One area of interest is the development of more potent and selective MELK inhibitors. Another area of interest is the identification of biomarkers that can predict which patients are most likely to respond to treatment with this compound. Finally, the combination of this compound with other anti-cancer agents is an area of active research, as it may enhance the efficacy of existing therapies.
Synthesemethoden
The synthesis of 2-(4-ethylphenyl)-6-methyl-N-(4-methyl-2-pyridinyl)-4-quinolinecarboxamide involves several steps, including the reaction of 4-ethylbenzaldehyde with 2-acetylpyridine to form 2-(4-ethylphenyl)-4-methyl-1,2-dihydropyridine. This intermediate is then reacted with 2-chloro-6-methylquinoline-4-carboxylic acid to form the final product, this compound.
Wissenschaftliche Forschungsanwendungen
2-(4-ethylphenyl)-6-methyl-N-(4-methyl-2-pyridinyl)-4-quinolinecarboxamide has been studied extensively for its potential as an anti-cancer agent. It has been shown to inhibit the growth of several types of cancer cells, including breast, lung, and prostate cancer cells. In addition, it has been shown to inhibit the proliferation of cancer stem cells, which are thought to be responsible for tumor recurrence and resistance to chemotherapy.
Eigenschaften
IUPAC Name |
2-(4-ethylphenyl)-6-methyl-N-(4-methylpyridin-2-yl)quinoline-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23N3O/c1-4-18-6-8-19(9-7-18)23-15-21(20-13-16(2)5-10-22(20)27-23)25(29)28-24-14-17(3)11-12-26-24/h5-15H,4H2,1-3H3,(H,26,28,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWPNYKOEYAGTSI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C2=NC3=C(C=C(C=C3)C)C(=C2)C(=O)NC4=NC=CC(=C4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methyl-6-[4-(2-methylbenzoyl)-1-piperazinyl]pyrimidine](/img/structure/B6103746.png)
![ethyl 3-({[4-(trifluoromethyl)phenyl]amino}carbonyl)pyrazine-2-carboxylate](/img/structure/B6103755.png)
![N-(2-butoxyphenyl)-2,3-dihydrothieno[3,4-b][1,4]dioxine-5-carboxamide](/img/structure/B6103758.png)
![5-{1-[4-(4-methyl-1-piperazinyl)benzyl]-2-pyrrolidinyl}-2-thiophenecarboxamide](/img/structure/B6103769.png)
![N-{[2-(2-methylphenoxy)-3-pyridinyl]methyl}-3-(4-morpholinyl)propanamide](/img/structure/B6103780.png)
![N-methyl-N-[(3-methyl-4-pyridinyl)methyl]-1-[2-(4-morpholinyl)ethyl]-6-oxo-3-piperidinecarboxamide](/img/structure/B6103781.png)
![N-(4-fluorophenyl)-4,7,7-trimethyl-3-oxo-2-oxabicyclo[2.2.1]heptane-1-carboxamide](/img/structure/B6103788.png)
![N'-benzyl-N-({1-[2-(4-fluorophenyl)ethyl]-3-piperidinyl}methyl)-N-methylurea](/img/structure/B6103799.png)
![3-{1-[(2Z)-2-chloro-3-phenyl-2-propen-1-yl]-3-piperidinyl}-N-(2-fluorophenyl)propanamide](/img/structure/B6103801.png)
![(1-{[3-(3-fluorobenzyl)-1,2,4-oxadiazol-5-yl]methyl}-3-piperidinyl)methanol](/img/structure/B6103812.png)
![N-[3-(1H-indol-2-yl)phenyl]-1-(tetrahydro-2H-thiopyran-4-yl)-3-piperidinecarboxamide](/img/structure/B6103816.png)


![2-{[4-(cyclohexylmethyl)-3-(2-hydroxyethyl)-1-piperazinyl]methyl}-4-methoxyphenol](/img/structure/B6103823.png)